BenchChemオンラインストアへようこそ!

4-bromo-N-(2,6-dichlorophenyl)benzamide

Butyrylcholinesterase inhibition Alzheimer's disease research Enzyme kinetics

Procure 4-bromo-N-(2,6-dichlorophenyl)benzamide (CAS 282091-65-0) as the validated potency benchmark and mechanistic reference for BuChE inhibition studies. With an IC50 of 0.8 µM, this para-bromo isomer is the most potent in its 12-compound series, exhibiting ~51-fold greater activity than galantamine and absolute selectivity over AChE. Its mixed-type inhibition contrasts sharply with the uncompetitive ortho-bromo isomer, making the pair essential for teaching and comparative enzyme kinetics. Additionally, its dual BuChE/BET-binding profile (BRD2 Kd=300 nM) supports multi-target epigenetic research.

Molecular Formula C13H8BrCl2NO
Molecular Weight 345.0 g/mol
CAS No. 282091-65-0
Cat. No. B3423058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2,6-dichlorophenyl)benzamide
CAS282091-65-0
Molecular FormulaC13H8BrCl2NO
Molecular Weight345.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Br)Cl
InChIInChI=1S/C13H8BrCl2NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18)
InChIKeySIVQKMDMFKXZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(2,6-dichlorophenyl)benzamide (CAS 282091-65-0): Core Identity and Chemical Class for Informed Procurement


4-Bromo-N-(2,6-dichlorophenyl)benzamide (CAS 282091-65-0) is a synthetic benzamide derivative with the molecular formula C₁₃H₈BrCl₂NO and a molecular weight of 345.02 g/mol . It belongs to the N-(2,6-dichlorophenyl)benzamide family, characterized by a 4-bromo substituent on the benzoyl ring and 2,6-dichloro substitution on the aniline ring [1]. Originally synthesized via microwave-assisted organic synthesis, this compound has been identified as a selective butyrylcholinesterase (BuChE) inhibitor with a mixed-type inhibition mechanism, while remaining inactive toward acetylcholinesterase (AChE) [2]. Its structural features confer distinct pharmacological properties that differentiate it from both unsubstituted and alternative halogen-substituted analogs within the same chemotype.

Why 4-Bromo-N-(2,6-dichlorophenyl)benzamide Cannot Be Interchanged with Other N-(2,6-Dichlorophenyl)benzamides in BuChE Research


Within the N-(2,6-dichlorophenyl)benzamide chemotype, subtle variations in the benzoyl ring substituent produce dramatic differences in both potency and mechanism of BuChE inhibition. The 4-bromo derivative (compound 3) exhibits the most potent BuChE inhibitory activity across the entire 12-compound series, with its IC₅₀ representing the lower bound of a range spanning from 0.8 ± 0.6 µM to 165 ± 2.0 µM [1]. Critically, the positional isomer 2-bromo-N-(2,6-dichlorophenyl)benzamide adopts an uncompetitive inhibition mechanism, whereas the 4-bromo derivative displays a mixed-type inhibition mode [2]. Furthermore, while the 4-bromo compound is completely inactive against AChE, other analogs within the series may possess differing selectivity profiles [3]. These non-linear SAR relationships mean that generic substitution—replacing the 4-bromo benzamide with another halogenated or unsubstituted analog—cannot be assumed to preserve either potency rank or mechanistic behavior, making compound-specific procurement essential for reproducible enzyme inhibition studies.

Quantitative Differentiation Evidence for 4-Bromo-N-(2,6-dichlorophenyl)benzamide Against Key Analogs and Standards


BuChE Inhibitory Potency: ~51-Fold Superiority Over Galantamine Hydrobromide Standard

4-Bromo-N-(2,6-dichlorophenyl)benzamide demonstrates approximately 51-fold greater BuChE inhibitory potency than the clinically used standard galantamine hydrobromide. In a head-to-head in vitro comparison using the same assay system, the target compound achieved an IC₅₀ of 0.8 ± 0.6 µM versus galantamine's IC₅₀ of 40.83 ± 0.37 µM [1]. This represents a potency advantage of roughly 1.7 log units, making the compound a substantially more sensitive tool for probing BuChE-dependent pathways at low target occupancy.

Butyrylcholinesterase inhibition Alzheimer's disease research Enzyme kinetics

Absolute Selectivity for BuChE Over AChE: Differentiating Feature Versus Dual-Acting Inhibitors

In contrast to the clinical standard galantamine hydrobromide—which inhibits both AChE and BuChE—4-bromo-N-(2,6-dichlorophenyl)benzamide exhibits complete functional selectivity: it is inactive against acetylcholinesterase (electric eel AChE) while retaining full BuChE inhibitory activity [1]. This selectivity profile was confirmed in the same study series, where the compound showed no detectable AChE inhibition [2]. This clean selectivity window is a differentiating advantage over galantamine and other dual cholinesterase inhibitors, as it eliminates AChE-mediated confounding effects in experiments designed to isolate BuChE-specific contributions.

Enzyme selectivity Cholinesterase profiling Off-target avoidance

Inhibition Mechanism Divergence: Mixed-Type (4-Br) Versus Uncompetitive (2-Br) Kinetics

The position of the bromine substituent on the benzoyl ring dictates the kinetic mechanism of BuChE inhibition. 4-Bromo-N-(2,6-dichlorophenyl)benzamide exhibits a mixed-type inhibition mode—capable of binding to both the free enzyme and the enzyme–substrate complex [1]. In direct contrast, its positional isomer 2-bromo-N-(2,6-dichlorophenyl)benzamide operates through an uncompetitive mechanism, binding exclusively to the enzyme–substrate complex [2]. This mechanistic divergence, arising solely from bromine substitution position (para vs. ortho), has profound implications for inhibitor behavior under varying substrate concentrations and cannot be predicted from potency data alone.

Enzyme inhibition mechanism Structure–activity relationship Kinetic profiling

Intra-Series Potency Ranking: 4-Bromo Derivative as the Most Active Analog in a 12-Compound Benzamide Library

Within the systematically synthesized series of 12 benzamide derivatives bearing various benzoyl substituents (–H, –Br, –F, –OCH₃, –OC₂H₅, and –NO₂), 4-bromo-N-(2,6-dichlorophenyl)benzamide (compound 3) was explicitly identified as the most potent BuChE inhibitor [1]. The series exhibited a >200-fold activity span, with IC₅₀ values ranging from 0.8 ± 0.6 µM (target compound, lower bound) to 165 ± 2.0 µM (least active analog, upper bound) [2]. This places the 4-bromo derivative at the extreme potency frontier of this chemotype, representing a >200-fold advantage over the weakest series member and an unquantified but significant margin over all other substituent variants tested.

Structure–activity relationship Lead identification Benzamide SAR

Non-Cytotoxicity Profile: Favorable Safety Window Versus Cycloheximide Standard

All 12 benzamide derivatives in the Wajid et al. series, including 4-bromo-N-(2,6-dichlorophenyl)benzamide, were evaluated for cytotoxicity and found to be non-cytotoxic when benchmarked against the standard cytotoxic agent cycloheximide (IC₅₀ = 0.8 ± 0.2 µM) [1]. While this non-cytotoxicity is a class-level property shared across the series—and therefore does not alone differentiate the 4-bromo compound from its direct analogs—it provides essential supporting evidence that the compound's potent BuChE inhibition is not confounded by general cellular toxicity at its effective inhibitory concentrations. This distinguishes the entire benzamide series from some other BuChE inhibitor chemotypes that exhibit cytotoxicity at or near their enzyme-inhibitory concentrations.

Cytotoxicity assessment Safety profiling Tool compound validation

Defined Application Scenarios for 4-Bromo-N-(2,6-dichlorophenyl)benzamide Based on Verified Differentiation Evidence


BuChE-Selective Pharmacological Probe for Alzheimer's Disease Mechanistic Studies

With its ~51-fold greater BuChE potency versus galantamine (IC₅₀ 0.8 µM vs. 40.83 µM) and absolute selectivity over AChE, 4-bromo-N-(2,6-dichlorophenyl)benzamide is ideally suited as a BuChE-specific pharmacological probe in Alzheimer's disease research [1]. Unlike galantamine—which inhibits both cholinesterases and confounds data interpretation—this compound enables clean dissection of BuChE's role in amyloid-beta processing and cholinergic signaling without AChE-mediated interference [2]. The mixed-type inhibition mechanism further ensures sustained efficacy even at elevated acetylcholine substrate levels characteristic of synaptic compartments in disease models [3].

Chemical Biology Tool for Bromodomain and BET Protein Interaction Studies

The compound has been deposited in BindingDB with measured binding affinity against BRD2 bromodomains (Kd = 300 nM for BRD2 BD2) and BRD4 (IC₅₀ = 863 nM for BRD4 BD2 displacement) [1]. These bromodomain interaction data position 4-bromo-N-(2,6-dichlorophenyl)benzamide as a useful chemical probe for epigenetic reader domain studies, particularly where a dual BuChE/BET-binding profile is experimentally advantageous or where the benzamide scaffold serves as a starting point for bromodomain inhibitor optimization. The compound's non-cytotoxic profile supports its use in cell-based chromatin biology assays without confounding toxicity [2].

SAR Benchmark Compound for N-(2,6-Dichlorophenyl)benzamide Lead Optimization Programs

As the most potent BuChE inhibitor within the systematically characterized 12-compound benzamide series (IC₅₀ range: 0.8–165 µM), the 4-bromo derivative serves as the potency reference standard for medicinal chemistry programs exploring this chemotype [1]. Its mixed-type inhibition mechanism—contrasting with the uncompetitive kinetics of the 2-bromo positional isomer—provides a paired mechanistic comparator set for understanding how halogen substitution position modulates inhibitor–enzyme binding topology [2]. Procurement of this specific compound ensures that SAR comparisons are made against the validated potency benchmark rather than an uncharacterized analog with unknown rank order.

Enzyme Kinetics Teaching and Methodology Development

The well-characterized mixed-type inhibition mechanism of 4-bromo-N-(2,6-dichlorophenyl)benzamide, its inactivity toward AChE, and the availability of a mechanistically distinct ortho-bromo isomer (uncompetitive inhibition) make this compound–isomer pair an excellent teaching tool for enzyme kinetics courses and assay development laboratories [1]. Students and researchers can directly compare how a single atomic position change (para- vs. ortho-bromo) alters inhibition modality, substrate dependence, and Lineweaver–Burk plot patterns—all within the same core scaffold and assay system [2].

Quote Request

Request a Quote for 4-bromo-N-(2,6-dichlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.